molecular formula C12H19N B13277391 N-(3-methylpentan-2-yl)aniline

N-(3-methylpentan-2-yl)aniline

Cat. No.: B13277391
M. Wt: 177.29 g/mol
InChI Key: NFANETBZFZGEAP-UHFFFAOYSA-N
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Description

N-(3-methylpentan-2-yl)aniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of a 3-methylpentan-2-yl group attached to the nitrogen atom of an aniline molecule. It is known for its applications in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylpentan-2-yl)aniline can be achieved through various methods. One common approach involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, utilizes innovative hydroamination techniques to access sterically hindered secondary amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroamination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-methylpentan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amine form.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.

Scientific Research Applications

N-(3-methylpentan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s hindered amine structure allows it to engage in unique interactions with enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, making the compound valuable in medicinal chemistry for the development of new therapeutic agents .

Comparison with Similar Compounds

  • N-(2-methylpentan-2-yl)aniline
  • N-(3-methylbutan-2-yl)aniline
  • N-(2-methylhexan-2-yl)aniline

Comparison: N-(3-methylpentan-2-yl)aniline is unique due to its specific steric hindrance and electronic properties, which differentiate it from other similar compounds. This uniqueness makes it particularly valuable in applications requiring hindered amine motifs, such as drug development and catalysis .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-(3-methylpentan-2-yl)aniline

InChI

InChI=1S/C12H19N/c1-4-10(2)11(3)13-12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3

InChI Key

NFANETBZFZGEAP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1=CC=CC=C1

Origin of Product

United States

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